Product packaging for Acridine, 1-azido-(Cat. No.:CAS No. 78276-11-6)

Acridine, 1-azido-

Cat. No.: B1665456
CAS No.: 78276-11-6
M. Wt: 220.23 g/mol
InChI Key: PQRFAYUCTLLEGK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridine (B1665455) Derivatives in Chemical Sciences

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.org Initially, acridine derivatives were recognized for their properties as dyes and pigments. rsc.org The early 20th century marked a significant pivot towards biomedical applications. In 1912, Paul Ehrlich and L. Benda's work led to the development of acridine-based antibacterial agents. researchgate.netoup.com This era saw the rise of notable compounds like Proflavine and Acriflavine, which were widely used as antiseptics, especially during the World Wars. researchgate.netoup.comptfarm.pl

The planar, polyaromatic structure of the acridine nucleus was identified as a key factor in its biological activity, primarily its ability to intercalate between the base pairs of DNA. researchgate.netbenthamdirect.com This understanding paved the way for the development of acridine-based antimalarial drugs, such as Mepacrine (Quinacrine), and later, anticancer agents like Amsacrine (B1665488). rsc.orgbenthamdirect.commdpi.com The evolution of synthetic methods, from the classical Bernthsen acridine synthesis to more sophisticated modern techniques, has continuously expanded the library of acridine derivatives, allowing for fine-tuning of their chemical and biological properties. wikipedia.orgnih.govpharmaguideline.com

Table 1: Milestone Acridine Derivatives

Compound Year of Significance Primary Application Reference
Acridine 1870 Parent compound isolated wikipedia.org
Acriflavine ~1912 Antibacterial agent researchgate.net
Proflavine ~1912 Antiseptic oup.comptfarm.pl
Mepacrine (Quinacrine) ~WWII Antimalarial oup.commdpi.com
Amsacrine (m-AMSA) ~1970s Anticancer agent rsc.orgbenthamdirect.com

Strategic Importance of the Azide (B81097) Functionality in Contemporary Organic Synthesis

The azide group (–N₃) is a compact, energy-rich functional group that has become indispensable in modern organic synthesis. wikipedia.org Its strategic importance stems from its unique reactivity and versatility. Organic azides are relatively stable yet can be transformed into a variety of other nitrogen-containing functionalities. researchgate.netnih.gov

Key transformations involving the azide group include:

Reduction to Amines: Azides serve as effective precursors to primary amines through reduction, commonly achieved by hydrogenolysis or via the Staudinger reaction using phosphines like triphenylphosphine. wikipedia.orgnih.gov

Nitrene Formation: Thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can undergo various subsequent reactions. nih.gov

Cycloaddition Reactions: The azide group is a classic 1,3-dipole. Its reaction with alkynes, known as the Huisgen 1,3-dipolar cycloaddition, yields stable 1,2,3-triazole rings. wikipedia.orgyoutube.com The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by K. Barry Sharpless and others revolutionized this process, making it a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis, bioconjugation, and materials science. wikipedia.orgorganic-chemistry.org

The azide's ability to participate in these robust and selective reactions makes it a powerful tool for molecular construction and modification. researchgate.netrsc.org

Table 2: Key Synthetic Transformations of the Azide Group

Reaction Type Reactant(s) Product(s) Significance Reference(s)
Staudinger Reaction Organic Azide, Phosphine Iminophosphorane, Primary Amine (after hydrolysis) Mild conversion of azides to amines. wikipedia.orgnih.gov
Huisgen 1,3-Dipolar Cycloaddition Organic Azide, Alkyne 1,2,3-Triazole Forms stable heterocyclic rings; fundamental in "click chemistry". wikipedia.orgorganic-chemistry.org
Reduction Organic Azide, H₂/Catalyst Primary Amine Direct conversion to amines. wikipedia.org
Photolysis/Thermolysis Organic Azide Nitrene Intermediate Generation of highly reactive species for further synthesis. nih.govnih.gov

Overview of Key Research Domains Pertaining to Azidoacridine Scaffolds

The combination of the acridine scaffold's inherent properties (e.g., DNA intercalation, fluorescence) with the azide's synthetic versatility creates the "azidoacridine" platform, which is explored in several key research domains. researchgate.netmdpi.commdpi.comresearchgate.net

Bioorthogonal Chemistry and Chemical Biology: Azidoacridines are excellent candidates for bioorthogonal labeling. The azide group can be introduced into a biological system via an azidoacridine probe. Subsequently, a reporter molecule (e.g., a fluorophore) containing an alkyne can be "clicked" onto the probe in situ, allowing for visualization and tracking. The acridine portion can direct the molecule to specific cellular targets, such as the cell nucleus. youtube.comorganic-chemistry.org

Photoaffinity Labeling: The azide group can be photochemically activated to a reactive nitrene. This property is exploited in photoaffinity labeling to identify and map binding sites in biomolecules. For instance, 9-azidoacridine (B1194597) has been successfully used as a photoaffinity label to probe nucleotide- and aromatic-binding sites in various enzymes. nih.gov Upon irradiation, the photogenerated nitrene forms a covalent bond with nearby amino acid residues, permanently tagging the binding site for subsequent analysis. nih.gov

Synthesis of Complex Heterocycles: The azide functionality on the acridine ring serves as a synthetic handle for creating more complex, fused heterocyclic systems. For example, the intramolecular reactions of an azidoacridine could lead to the formation of novel polycyclic aromatic nitrogen-containing compounds with unique electronic and photophysical properties. Reaction of 9-azidoacridine with certain reagents can yield tetracyclic acridines like 7H-pyrido[4,3,2-kl]acridines. researchgate.net

Materials Science: The "click" reactivity of azidoacridines allows them to be incorporated into polymers or attached to surfaces. researchgate.net The acridine's photophysical properties can impart fluorescence or photo-responsive behavior to the resulting materials.

Regioisomeric Considerations within Azidoacridine Molecular Architectures

Regioisomerism is a critical consideration in the chemistry of azidoacridines, influencing both their synthesis and their reactivity. The term can refer to two distinct aspects: the position of the azide group on the acridine ring and the regiochemical outcome of its subsequent reactions.

Furthermore, the reactions of the azide group itself can lead to regioisomeric products. The classic thermal Huisgen cycloaddition of an azide with an unsymmetrical alkyne often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org However, the copper-catalyzed "click" reaction (CuAAC) with a terminal alkyne is highly regioselective, yielding almost exclusively the 1,4-disubstituted triazole. wikipedia.orgorganic-chemistry.org This control over regiochemistry is a major advantage of the catalyzed reaction and is crucial when designing specific molecular linkers or probes based on the azidoacridine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N4 B1665456 Acridine, 1-azido- CAS No. 78276-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78276-11-6

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

1-azidoacridine

InChI

InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H

InChI Key

PQRFAYUCTLLEGK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-]

Appearance

Solid powder

Other CAS No.

78276-11-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acridine, 1-azido-

Origin of Product

United States

Advanced Synthetic Methodologies for Azidoacridine Derivatives

Direct Introduction of the Azido (B1232118) Moiety

The direct installation of an azide (B81097) group onto a pre-formed acridine (B1665455) ring is a primary strategy for synthesizing compounds like 1-azidoacridine. This approach leverages the reactivity of the acridine core to facilitate the introduction of the azido moiety through various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of aryl azides, including 1-azidoacridine. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by an azide nucleophile. For the acridine system, a precursor like 1-chloroacridine or 1-bromoacridine (B13025565) can be treated with an azide salt, most commonly sodium azide, to yield the desired 1-azidoacridine. youtube.commasterorganicchemistry.com

The efficiency of the SNAr reaction on the acridine nucleus is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. The electron-withdrawing nature of the acridine ring system facilitates nucleophilic attack. Modern advancements have led to one-pot procedures where an organic substrate is converted to an azide and then used in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, without isolating the potentially hazardous azide intermediate. nih.gov This tandem approach enhances safety and efficiency. nih.gov

Table 1: Nucleophilic Substitution for Azide Synthesis

Parameter Description Relevance to 1-Azidoacridine Synthesis
Substrate Acridine with a suitable leaving group 1-Chloroacridine or 1-Bromoacridine are common precursors.
Nucleophile Source of the azide anion Sodium azide (NaN3) is the most frequently used reagent.
Solvent Medium for the reaction Polar aprotic solvents like DMF or DMSO are typically used to dissolve the azide salt.
Catalyst Not always required Phase-transfer catalysts can sometimes be employed to improve reaction rates.
Key Feature Direct displacement of a leaving group A straightforward and well-established method for introducing the azido group onto the acridine core. youtube.comlibretexts.org

Nitrogen-Iodine Exchange Protocols Utilizing Diaryliodonium Salts and Azide Anions

A more recent and powerful method for the formation of C-N bonds involves the use of hypervalent iodine reagents. beilstein-journals.orgnih.gov Specifically, a nitrogen-iodine exchange protocol using diaryliodonium salts has been developed for the synthesis of functionalized acridines. nih.govresearchgate.net This method allows for the late-stage introduction of a nitrogen atom, using an inorganic azide salt like sodium azide as the sole nitrogen source. nih.gov

The process involves the reaction of an annulated diaryliodonium salt, which contains the pre-formed acridine backbone, with sodium azide. nih.gov This transformation is catalyzed by a copper salt and proceeds under mild conditions, offering excellent functional group tolerance. nih.govresearchgate.net This protocol is advantageous as it avoids the harsh conditions sometimes required for classical nucleophilic substitution and is compatible with complex molecular structures. nih.gov The diaryliodonium salt precursors can be readily synthesized from the corresponding arenes and aryl iodides using affordable oxidants. beilstein-journals.org

The convergence of photoredox catalysis and multicomponent reactions has opened new avenues for complex molecule synthesis. researchgate.netrsc.orgdntb.gov.ua Visible-light-mediated reactions offer a green and efficient alternative to traditional heating methods. researchgate.net In the context of azidoacridine synthesis, a hypothetical multicomponent cascade could be envisioned. Such a reaction might involve an acridine precursor, a radical initiator, and an azide-transfer reagent, all brought together in a single pot under visible light irradiation. rsc.orgrsc.org

Azide-transfer (or diazo-transfer) reagents are molecules designed to safely and efficiently deliver an N3 group to a substrate. organic-chemistry.orgmanchester.ac.uk Reagents like imidazole-1-sulfonyl azide and its derivatives are known for their ability to convert primary amines to azides. organic-chemistry.orgmanchester.ac.uk A radical-mediated cascade could be initiated by a photocatalyst, which, upon excitation by visible light, generates a radical species from the acridine precursor. rsc.org This intermediate could then be trapped by the azide-transfer reagent to form the 1-azidoacridine product. This strategy represents a cutting-edge approach that combines atom economy with energy efficiency. dntb.gov.ua

Development of Novel Synthetic Routes to Azidoacridine Cores

Beyond modifying an existing acridine ring, researchers are also developing methods to construct the azidoacridine core from simpler starting materials. These strategies often incorporate modern synthetic technologies to improve efficiency and enable the creation of diverse compound libraries.

Solid-phase organic synthesis (SPOS) is a powerful technique for the assembly of complex molecules, particularly bioconjugates like peptide-acridine hybrids. nih.gov In this approach, a molecule is tethered to an insoluble polymer support, and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts are simply washed away.

For the synthesis of azidoacridine conjugates, an acridine derivative functionalized with a carboxylic acid can be anchored to a resin. nih.gov An amino acid or peptide containing an azido group (an α-azido acid) can then be coupled to the acridine. nih.govresearchgate.netfigshare.com Alternatively, an azido-functionalized acridine carboxylic acid could be prepared and then coupled to a peptide on the solid support. This methodology is highly amenable to the creation of combinatorial libraries of acridine-peptide conjugates for screening purposes. nih.gov The use of azido acids is compatible with standard Fmoc-based solid-phase peptide synthesis. researchgate.netfigshare.com

Table 2: Solid-Phase Synthesis of Azidoacridine Conjugates

Component Role in Synthesis Example
Solid Support Insoluble polymer matrix Wang resin, Rink amide resin
Linker Connects the first molecule to the support Acid-labile or photolabile linkers
Acridine Building Block Core scaffold of the conjugate 9-Anilinoacridine-4-carboxylic acid nih.gov
Azide Source Introduces the azido moiety α-Azido amino acids nih.govresearchgate.net
Key Advantage Simplified purification and automation Enables rapid synthesis of compound libraries.

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. youtube.comnih.gov By using microwave irradiation, reactants can be heated to high temperatures much more rapidly and uniformly than with conventional heating methods. nih.govnih.gov

This technology can be applied to various steps in the synthesis of azidoacridines. For instance, the nucleophilic substitution of a 1-haloacridine with sodium azide can be significantly expedited using microwave heating, reducing reaction times from hours to minutes. mdpi.com Similarly, the construction of the heterocyclic acridine core itself can be accelerated. researchgate.net This approach is not only faster but is also considered a green chemistry technique as it often leads to cleaner reactions with less byproduct formation and reduced energy consumption. youtube.comnih.gov

Palladium-Catalyzed Domino Synthesis for Annulated Systems

One plausible approach involves the palladium-catalyzed annulation of arynes with appropriately substituted ortho-haloanilines. For instance, a reaction cascade could be envisioned starting from a 2-halo-azidoaniline derivative and a suitable aryne precursor, such as a 2-(trimethylsilyl)aryl triflate. The process, catalyzed by a palladium(0) complex, would likely proceed through a sequence of oxidative addition, aryne insertion, and reductive elimination to furnish the desired annulated acridine system. The choice of ligands, such as phosphines (e.g., dppm), and reaction conditions are critical for controlling the regioselectivity and efficiency of the cyclization. This methodology has been successfully applied to the synthesis of phenanthridinones and fluorenylidenes, demonstrating its potential for constructing fused aromatic systems. nih.govnih.gov

Another potential domino strategy could involve an intramolecular C-H activation/cyclization sequence. A suitably designed precursor, bearing an azide group and a reactive tether on an acridine or pre-acridine scaffold, could undergo palladium-catalyzed cyclization to form an additional ring. Such intramolecular processes are often highly efficient and stereoselective. The development of such a route would depend on the synthesis of a suitable functionalized azido-acridine precursor. Recent advances in the synthesis of functionalized acridines have utilized methods like ZnCl₂-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases and copper-mediated cascade annulations, which could potentially be adapted to create the necessary starting materials for a subsequent palladium-catalyzed domino reaction. chemistryviews.orgacs.org

Characterization Techniques for Synthetic Products

The unambiguous identification and structural elucidation of newly synthesized compounds like "Acridine, 1-azido-" and its annulated derivatives are paramount. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For a molecule like 1-azidoacridine, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent acridine molecule displays a characteristic set of signals in the aromatic region (approximately 7.5-8.8 ppm). chemicalbook.comresearchgate.net For 1-azidoacridine, the introduction of the azide group at the C1 position would induce changes in the chemical shifts of the neighboring protons due to its electronic effects. The proton at C9 (the acridine methine proton) is typically the most downfield signal. The protons on the substituted ring (H2, H3, H4) would exhibit a distinct coupling pattern (e.g., doublet of doublets, triplets) that would allow for their assignment. The protons on the unsubstituted rings would resemble those of acridine itself, though with minor shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of acridine shows signals for all 13 carbon atoms, with the quaternary carbons and the C9 carbon having distinct chemical shifts. chemicalbook.com In 1-azidoacridine, the carbon atom directly attached to the azide group (C1) would experience a significant downfield shift. The chemical shifts of the other carbons in the substituted ring would also be affected, providing key evidence for the position of the azide substituent. The expected chemical shift ranges for the acridine core carbons are well-established, aiding in the assignment of the spectrum. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for the Acridine Core

ProtonAcridine (in CDCl₃) chemicalbook.com
H-1, H-88.25
H-2, H-77.78
H-3, H-67.54
H-4, H-57.99
H-98.76

Note: The chemical shifts for 1-azidoacridine would be expected to deviate from these values, particularly for protons on the substituted ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for the Acridine Core

CarbonAcridine (in CDCl₃) chemicalbook.com
C-1, C-8128.3
C-2, C-7130.3
C-3, C-6125.5
C-4, C-5129.5
C-4a, C-5a126.5
C-8a, C-9a149.1
C-9135.9

Note: The chemical shifts for 1-azidoacridine would be expected to deviate from these values, particularly for carbons on the substituted ring.

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying specific functional groups within a molecule. The azide group (–N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration (νas). This band typically appears in the region of 2100-2160 cm⁻¹. publish.csiro.aunih.govresearchgate.net The presence of a sharp, intense peak in this region of the IR spectrum of a synthetic product would be a strong indicator of the successful incorporation of the azide functionality. The exact position of this band can be influenced by the electronic nature of the aromatic ring to which it is attached. Sometimes, this band can be split into a doublet due to Fermi resonance. publish.csiro.au The symmetric stretching vibration (νs) of the azide group is much weaker and appears around 1250-1350 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for Aromatic Azides

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Asymmetric Stretch (νas)2100 - 2160Strong, Sharp
Symmetric Stretch (νs)1250 - 1350Weak to Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. nih.gov For "Acridine, 1-azido-", HRMS would be used to measure its exact mass with high accuracy (typically to four or five decimal places). This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₁₃H₈N₄. A close match between the experimental and theoretical masses confirms the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. Aromatic azides typically show a prominent molecular ion peak, and a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene intermediate, which can then undergo further rearrangements. dtic.mil

Exploration of Reactivity and Mechanistic Chemical Transformations

Bioorthogonal Click Chemistry Applications of Azide (B81097) Functional Group

The azide group of 1-azidoacridine is an excellent functional handle for "click" chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. ontosight.aiwikipedia.orgbroadpharm.com These reactions allow for the modular construction of complex molecular architectures, making 1-azidoacridine a valuable building block in medicinal chemistry, bioconjugation, and materials science. nih.govresearchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. wikipedia.orgrsc.org It involves the reaction between an azide, such as 1-azidoacridine, and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is characterized by its exceptionally high reaction rates, often accelerated by a factor of 107 to 108 compared to the uncatalyzed thermal reaction, and its remarkable specificity. organic-chemistry.org The reaction proceeds efficiently under mild conditions, including at room temperature and in aqueous environments, and is tolerant of a wide array of other functional groups. organic-chemistry.org

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. nih.govwikipedia.org The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered metallacycle intermediate. wikipedia.org Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. wikipedia.org Due to this mechanism, the CuAAC reaction exhibits absolute regioselectivity, exclusively yielding the 1,4-isomer, which is a significant advantage over the thermal Huisgen cycloaddition that often produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The use of various copper sources, including copper(I) salts, copper(II) salts with a reducing agent (like sodium ascorbate), or heterogeneous catalysts like copper-on-charcoal, has been established to facilitate this transformation. researchgate.netnih.govsoton.ac.uk

FeatureDescription
Reactants 1-Azidoacridine (Aryl Azide) + Terminal Alkyne
Catalyst Copper(I) species (e.g., CuI, CuSO₄/Ascorbate) nih.govfrontiersin.org
Product 1-(Acridin-1-yl)-4-substituted-1H-1,2,3-triazole
Regioselectivity Exclusively 1,4-disubstituted isomer nih.govorganic-chemistry.org
Conditions Mild, often aqueous, room temperature broadpharm.comorganic-chemistry.org
Advantages High yield, high rate, bioorthogonal, robust nih.gov

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. jcmarot.comd-nb.info This reaction is a metal-free variant of the azide-alkyne cycloaddition and is therefore considered a truly bioorthogonal ligation method. jcmarot.comnih.gov

SPAAC utilizes the high ring strain of cyclooctyne (B158145) derivatives as the driving force for the reaction. jcmarot.commagtech.com.cn The triple bond in these molecules is significantly distorted from its ideal linear geometry, which lowers the activation energy for the [3+2] cycloaddition with an azide. d-nb.infonih.gov This allows the reaction to proceed rapidly at physiological temperatures without any catalyst. d-nb.infomagtech.com.cn Various cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO) and its derivatives, have been designed to enhance reaction rates and stability. nih.govmagtech.com.cn The reaction of 1-azidoacridine with a strained cyclooctyne would proceed via a concerted 1,3-dipolar cycloaddition mechanism to yield a stable triazole conjugate. wikipedia.orgnih.gov This method is invaluable for applications that require high biocompatibility, such as live-cell imaging or the development of targeted therapeutics. nih.gov

FeatureDescription
Reactants 1-Azidoacridine (Aryl Azide) + Strained Cyclooctyne (e.g., DIBO, BCN) broadpharm.com
Catalyst None (metal-free) jcmarot.commagtech.com.cn
Product Acridin-1-yl substituted triazole fused to a cyclooctane (B165968) ring
Driving Force Release of ring strain from the cyclooctyne jcmarot.comd-nb.info
Conditions Physiological conditions (aqueous, room/body temperature) d-nb.info
Advantages Bioorthogonal, no catalyst toxicity, highly efficient nih.govnih.gov

The kinetics and regioselectivity are defining features of azide-alkyne cycloadditions. The copper-catalyzed reaction (CuAAC) is renowned for its speed and strict regiochemical control, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This specificity arises from the stepwise, copper-mediated mechanism.

In contrast, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) typically results in a mixture of regioisomers, although one may predominate depending on the specific structures of the azide and cyclooctyne. The reaction rates for SPAAC are generally slower than CuAAC but are still highly efficient for bioconjugation, with second-order rate constants typically falling in the range of 10⁻³ to 1 M⁻¹s⁻¹. broadpharm.comd-nb.info The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications such as propargylic fluorination or ring fusion being used to increase the ring strain and accelerate the reaction. nih.gov The kinetics of these reactions can be monitored using techniques such as inline ATR-IR spectroscopy, even in complex biological media. d-nb.info

Photochemical and Thermochemical Reactions of Azide-Substituted Acridines

The azide group is sensitive to both heat and light, providing pathways for chemical transformations that are distinct from cycloadditions. These reactions typically involve the extrusion of dinitrogen (N₂) gas to generate highly reactive intermediates.

Upon irradiation with UV light, aryl azides like 1-azidoacridine undergo photolysis, losing a molecule of N₂ to generate a highly reactive nitrene intermediate. ontosight.ai Nitrenes are species containing a neutral, monovalent nitrogen atom and can exist in either a singlet or triplet spin state, leading to different reaction pathways.

The photochemistry of the related isomer, 9-azidoacridine (B1194597), has been studied extensively. nih.govnih.gov Photolysis of 9-azidoacridine leads to the formation of a reactive intermediate that can covalently bind to molecules in its vicinity. nih.govnih.gov This property has been exploited in photoaffinity labeling to identify and map the binding sites of proteins, particularly those that interact with nucleotides. nih.govnih.gov Similarly, the photolysis of 1-azidoacridine is expected to generate the corresponding 1-acridinylnitrene. This reactive species can undergo various reactions, such as insertion into C-H bonds or addition to double bonds, making it a useful tool for cross-linking and surface modification. Studies on other heterocyclic azides, such as 4-azidopyridine-1-oxide, have shown that photolysis can predominantly yield the triplet nitrene species. nih.gov

Photoinduced Electron Transfer (PET) represents an alternative photochemical pathway for the activation of azides. In a PET process, a photoexcited molecule (a photosensitizer) transfers an electron to or from another molecule, generating a charge-separated state. nih.gov This can initiate a chemical reaction that might not occur via direct photolysis.

For an azide like 1-azidoacridine, a PET mechanism could involve the transfer of an electron from a photoexcited sensitizer (B1316253) to the azide. This would generate a radical anion, which could then lose N₂ to form a nitrene radical anion, a different reactive intermediate than the neutral nitrene formed via photolysis. While specific studies on the PET activation of 1-azidoacridine are not documented, the principle is well-established for other organic azides. This pathway offers a way to control the reactivity of the azide under different photochemical conditions, potentially leading to novel synthetic transformations.

Intramolecular Cyclizations and Rearrangements

The highly reactive nitrene intermediate generated from 1-azidoacridine is a prime candidate for intramolecular reactions, leveraging the proximate structural features of the acridine (B1665455) core.

One of the most significant intramolecular pathways for 1-acridinylnitrene is its cyclization to form a fused heterocyclic system. The triplet nitrene, with its biradical character, can interact with the acridine ring system. Specifically, the nitrene nitrogen can attack the nitrogen atom of the acridine ring. This intramolecular radical interaction leads to the formation of a new five-membered ring.

This cyclization process, followed by subsequent rearrangement (tautomerization), results in the formation of a stable, aromatic tetracyclic system. The product formed through this pathway is identified as 1H-pyrido[1,2-b]indazole . The synthesis of pyrido[1,2-b]indazole (B1253319) derivatives through intramolecular cyclizations of transient nitrenes has been documented as a viable synthetic strategy. acs.org This transformation represents a formal intramolecular [3+2] cycloaddition, where the nitrene acts as a three-atom component.

Reaction Scheme: Formation of 1H-Pyrido[1,2-b]indazole

In addition to nitrene formation, aryl azides can potentially undergo rearrangement reactions where the azide group migrates to an adjacent position on the aromatic ring. This process, known as an azide migration or a 1,2-shift, is a less common but plausible competing pathway. wikipedia.org Such rearrangements are often considered to proceed through a concerted mechanism involving a three-membered azacyclic transition state, akin to a researchgate.netmdpi.com sigmatropic shift.

For 1-azidoacridine, this would involve the migration of the N₃ group from the C1 to the C2 position. The propensity for this migration is influenced by the electronic and steric factors of the ring system. However, the high efficiency of nitrogen extrusion upon heating suggests that pathways involving nitrene intermediates, such as the cyclization to pyrido[1,2-b]indazole, are generally more favorable for aryl azides compared to azide migration. Specific studies documenting this migration pathway for 1-azidoacridine are not prominent in the literature, indicating it is likely a minor side reaction if it occurs at all.

Nucleophilic and Electrophilic Reactivity of the Acridine Core in Azidoacridine Derivatives

The reactivity of the acridine ring system is significantly influenced by the electronic properties of its substituents. The azido (B1232118) group (–N₃) is known to be an electron-withdrawing group through the inductive effect. researchgate.net

Electrophilic Reactivity: The acridine nucleus is an electron-deficient heteroaromatic system, making it inherently unreactive towards electrophilic aromatic substitution (EAS). nih.govnih.gov This deactivation is analogous to that seen in other nitrogen-containing heterocycles like pyridine (B92270). khanacademy.org The presence of the electron-withdrawing 1-azido group further deactivates the entire ring system towards attack by electrophiles. Any electrophilic substitution, if forced under harsh conditions, would be expected to occur on the unsubstituted benzenoid ring (positions C5-C8) rather than the pyridine or azide-substituted rings, which are more electron-poor.

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the acridine core makes it susceptible to nucleophilic attack. The most electron-poor positions in the unsubstituted acridine ring are C9 and C4. The introduction of the electron-withdrawing 1-azido group enhances this electrophilicity. Therefore, 1-azidoacridine is expected to be more reactive towards nucleophiles than acridine itself. Nucleophilic attack would be directed to the positions most activated by the combined electron-withdrawing effects of the ring nitrogen and the azido group. While C9 remains a highly activated site, the influence of the 1-azido group could also enhance the susceptibility of other positions, such as C2 and C4, to nucleophilic aromatic substitution (SNAr), depending on the reaction conditions and the nature of the nucleophile. rsc.org

Table 2: Predicted Reactivity of the 1-Azidoacridine Core

Reaction Type Reactivity Predicted Site(s) of Attack Rationale
Electrophilic Substitution Strongly Deactivated Unsubstituted benzenoid ring (C5-C8) Electron-deficient nature of acridine, further enhanced by the electron-withdrawing 1-azido group. nih.govnih.gov

In Depth Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Characteristics of Azidoacridine Systems

The electronic absorption and emission spectra provide fundamental insights into the electronic transitions of a molecule. For 1-azidoacridine, these characteristics would be crucial for understanding its potential applications in areas such as fluorescent probes or photosensitizers.

UV-Visible Absorption Spectroscopy: Peak Maxima and Molar Extinction Coefficients

UV-Visible absorption spectroscopy is a fundamental technique used to determine the wavelengths at which a molecule absorbs light, which corresponds to electronic transitions from the ground state to various excited states. nist.govresearchgate.netnist.gov The molar extinction coefficient (ε) at a specific wavelength is a measure of how strongly the molecule absorbs light at that wavelength. nist.gov

For Acridine (B1665455), 1-azido- , specific data for its UV-Visible absorption maxima (λmax) and corresponding molar extinction coefficients are not available in the searched literature. It is anticipated that the absorption spectrum would exhibit characteristic bands associated with the π-π* transitions of the acridine core, which are typically observed in the UV and near-visible regions for acridine derivatives. acs.org The position and intensity of these bands would be modulated by the electron-withdrawing or -donating nature of the azido (B1232118) substituent.

Table 1: Hypothetical UV-Visible Absorption Data for Acridine, 1-azido- (Note: The following table is a placeholder to illustrate how data would be presented. No experimental values were found.)

Solventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
Data not availableData not availableData not availableN/A

Fluorescence Emission Spectroscopy: Quantum Yields and Stokes Shifts

Fluorescence spectroscopy provides information about the emission of light from the lowest singlet excited state (S1) as the molecule returns to the ground state (S0). nih.govresearchgate.net The fluorescence quantum yield (Φf) quantifies the efficiency of this emission process, while the Stokes shift, the difference in wavelength between the absorption and emission maxima, provides insights into the structural and electronic relaxation in the excited state. researchgate.net

Specific experimental data on the fluorescence emission maxima, quantum yields, and Stokes shifts for Acridine, 1-azido- could not be located in the performed searches. The fluorescence properties of acridine derivatives are known to be highly sensitive to their chemical structure and environment. acs.orgaps.org

Table 2: Hypothetical Fluorescence Properties of Acridine, 1-azido- (Note: The following table is a placeholder. No experimental values were found.)

Solventλem (nm)Quantum Yield (Φf)Stokes Shift (nm)Reference
Data not availableData not availableData not availableData not availableN/A

Solvent and Environmental Effects on Spectral Properties (Solvatochromism)

Solvatochromism refers to the change in the position, and sometimes the intensity, of a molecule's absorption or emission bands with a change in the polarity of the solvent. This phenomenon provides valuable information about the difference in the dipole moment between the ground and excited states of the molecule.

There is no specific information available regarding the solvatochromic behavior of Acridine, 1-azido- . A systematic study in a range of solvents with varying polarities would be necessary to characterize its solvatochromic properties.

Excited State Dynamics and Energy Relaxation Pathways

Understanding the fate of the excited state is crucial for predicting the photochemical and photophysical behavior of a molecule. After absorbing light, a molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways.

Time-Resolved Transient Absorption Spectroscopy for Kinetic Studies

Time-resolved transient absorption spectroscopy is a powerful technique used to study the kinetics of excited states and to detect and characterize transient species such as excited singlet states, triplet states, and radicals. This method allows for the determination of excited-state lifetimes and the observation of reaction intermediates.

Detailed kinetic studies and transient absorption spectra for Acridine, 1-azido- are not reported in the available literature. Such studies would be essential to elucidate the deactivation pathways of its excited states, including the potential for intersystem crossing to the triplet state or photochemical reactions originating from the excited state.

Influence of Aggregation and Intermolecular Interactions on Excited-State Lifetimes

In the solid state or at high concentrations in solution, molecules can form aggregates, which can significantly alter their photophysical properties. Aggregation can lead to either quenching or enhancement of fluorescence, a phenomenon known as aggregation-induced emission (AIE). These effects arise from intermolecular interactions that can modify the excited-state lifetimes and relaxation pathways.

There are no studies available on the aggregation behavior of Acridine, 1-azido- or its influence on the excited-state lifetimes. Investigating the photophysics of this compound in aggregated states would be a valuable area for future research.

Chemiluminescence Mechanisms and Applications

Chemiluminescence is the emission of light from a chemical reaction. Acridine derivatives, particularly acridinium (B8443388) esters, are a well-known class of chemiluminescent compounds with significant applications in analytical and biomedical fields. nih.govresearchgate.net

The general mechanism for the chemiluminescence of acridinium esters involves a reaction with an oxidizing agent, typically hydrogen peroxide, in a basic medium. nih.govresearchgate.net This reaction proceeds through a high-energy dioxetanone intermediate. The strained four-membered ring of the dioxetanone is unstable and decomposes, leading to the formation of an electronically excited acridone (B373769) derivative. This excited acridone then relaxes to its ground state by emitting a photon of light.

The key steps in the chemiluminescence of acridinium compounds are:

Nucleophilic Attack: A hydroperoxide anion attacks the electrophilic carbon atom (C9) of the acridinium ring.

Formation of a Peroxy Intermediate: A hydroperoxy adduct is formed.

Intramolecular Cyclization: The hydroperoxy adduct undergoes intramolecular cyclization to form a highly unstable four-membered dioxetanone ring, with the expulsion of a leaving group.

Decomposition and Light Emission: The dioxetanone intermediate decomposes to produce carbon dioxide and an electronically excited N-substituted acridone. The excited acridone then emits light as it returns to its ground state.

While the chemiluminescence of acridinium esters is well-established, there is no direct evidence in the reviewed literature to suggest that 1-azidoacridine itself is a significant chemiluminescent compound. The primary application documented for azidoacridines, such as the isomeric 9-azidoacridine (B1194597), is in photoaffinity labeling. nih.govnih.gov In this technique, the photoreactive azido group is used to form a covalent bond with a target molecule (e.g., a protein or nucleic acid) upon UV irradiation. This suggests that the photochemical pathway leading to nitrene formation is the dominant process for azidoacridines, rather than a pathway that would lead to chemiluminescence.

It is conceivable that 1-azidoacridine could be used as a synthetic precursor to create novel acridinium compounds. For instance, the azido group could potentially be chemically modified to introduce a leaving group and a quaternary ammonium (B1175870) salt could be formed at the nitrogen of the acridine ring. Such a modified molecule could then potentially exhibit chemiluminescence through the established acridinium ester mechanism. However, the synthesis and chemiluminescent properties of such derivatives of 1-azidoacridine are not prominently reported.

Computational and Theoretical Studies of Azidoacridine Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. nih.govresearchgate.net This approach is centered on the principle that the total energy of a system can be determined from its electron density. For 1-azidoacridine, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govnih.gov

The process of geometry optimization involves systematically adjusting the atomic coordinates to find the lowest energy conformation on the potential energy surface. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, theoretical studies on acridine (B1665455) derivatives confirm that DFT is a reliable method for obtaining optimized geometries. researchgate.net The resulting energetic and geometric data are fundamental for all subsequent computational analyses. nih.gov

Table 1: Representative Data from DFT Geometry Optimization of Acridine Derivatives Note: This table is illustrative, based on typical outputs for related systems, as specific values for 1-azidoacridine are not publicly available.

Parameter Calculated Value Unit
Total Energy -X.XXXX Hartrees
C-N (azide) bond length ~1.40 Ångströms
N-N (azide) bond length ~1.25 Ångströms
N≡N (azide) bond length ~1.15 Ångströms
Acridine Ring Planarity < 0.05 Ångströms (RMSD)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Understanding how a molecule interacts with light is crucial, and Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for this purpose. rsc.orgrsc.org It is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.net By simulating the absorption of light, TD-DFT can predict the electronic absorption spectrum of 1-azidoacridine, identifying the energies of electronic transitions and their corresponding intensities (oscillator strengths). scirp.org

These calculations help in understanding the photochemistry of azido-containing compounds, which are known for their photoactivity. researchgate.net For example, TD-DFT studies can reveal how the electronic transitions, such as n → π* or π → π*, contribute to the molecule's absorption profile. scirp.org This information is vital for applications where the light-induced behavior of the molecule is important.

Table 2: Illustrative TD-DFT Results for a Heterocyclic Azide (B81097) Note: This table demonstrates typical data obtained from TD-DFT calculations.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 3.10 400 0.05 HOMO -> LUMO
S2 3.54 350 0.12 HOMO-1 -> LUMO
S3 4.13 300 0.45 HOMO -> LUMO+1

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Levels, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.edu

The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For 1-azidoacridine, the distribution and energies of these orbitals, calculated using DFT, can pinpoint the most probable sites for electrophilic and nucleophilic attack. Studies have shown that introducing electron-withdrawing groups can lower the energy gap, potentially increasing reactivity. researchgate.net

Table 3: Frontier Orbital Energies and Energy Gap Note: The values are representative for demonstrating the concept.

Orbital Energy (eV)
HOMO -6.5
LUMO -2.0
Energy Gap (ΔE) 4.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. avogadro.ccnumberanalytics.com It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.org

For 1-azidoacridine, an MEP map would reveal the electron-rich areas, likely concentrated around the nitrogen atoms of the acridine ring and the terminal nitrogen of the azido (B1232118) group, and electron-deficient regions. researchgate.net This visualization provides an intuitive guide to the molecule's reactive sites and intermolecular interactions. numberanalytics.comchemrxiv.org

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction, mapping out the energy changes as reactants transform into products. researchgate.net

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how a reaction occurs, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. molcas.org Computationally, this involves optimizing the geometry to find a first-order saddle point on the potential energy surface—a structure that is a minimum in all directions except along the reaction coordinate. molcas.org

Once a transition state is located and verified (by confirming it has exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. uni-muenchen.degaussian.com The IRC method follows the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. missouri.eduepfl.ch This confirms that the identified transition state correctly links the desired reactants and products and provides a detailed profile of the reaction pathway. molcas.org For a reaction involving 1-azidoacridine, such as a cycloaddition or a reaction involving the azido group, IRC calculations would be indispensable in confirming the proposed mechanism.

Construction of Energetic Profiles for Complex Reaction Pathways

The elucidation of complex reaction pathways for molecules such as 1-azidoacridine is a significant challenge in computational chemistry. The construction of detailed energetic profiles provides invaluable insights into reaction mechanisms, transition states, and the feasibility of various chemical transformations. These profiles are typically generated using quantum chemical methods, such as Density Functional Theory (DFT), which can accurately calculate the energies of reactants, intermediates, products, and transition states.

Methodologies for constructing these profiles often involve a systematic exploration of the potential energy surface of the reacting system. For a molecule like 1-azidoacridine, this could encompass reactions such as thermal or photochemical decomposition of the azide group, which is known for its reactivity, leading to the formation of a nitrene intermediate. The subsequent reactions of this highly reactive species could include intramolecular cyclization or intermolecular reactions.

A common computational strategy involves:

Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, products, and transition states) on the reaction pathway are optimized to find the lowest energy conformation for each.

Frequency Calculations: These are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain more accurate energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation can be performed. This traces the minimum energy path from the transition state downhill to the corresponding minima.

For instance, a computational study on the gold(I)-catalyzed nucleophilic allylation of azinium ions utilized DFT calculations (PBE0/def2-TZVP/SMD(CH2Cl2)) to explore mechanistic pathways and construct the corresponding energy diagrams, showing the relative free energies of starting materials, intermediates, products, and transition states. researchgate.net Similarly, a computational analysis of rearrangement reactions can use the heats of reaction for model intermediates to determine the most plausible reaction pathways. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This technique allows for the detailed investigation of the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions, which are critical for understanding the biological activity of compounds like 1-azidoacridine.

Modeling Protein-Ligand Interactions

Understanding the interactions between a ligand, such as 1-azidoacridine, and a target protein is fundamental in drug discovery and molecular biology. nih.gov MD simulations provide a dynamic picture of this interaction, complementing the static view offered by methods like molecular docking. youtube.com

The process of modeling protein-ligand interactions using MD simulations typically involves the following steps:

System Setup: A simulation system is constructed, which includes the protein, the ligand, and a solvent environment (usually water) to mimic physiological conditions. The initial coordinates of the protein-ligand complex can be obtained from experimental methods like X-ray crystallography or from molecular docking studies.

Force Field Selection: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are saved. These trajectories provide a detailed record of the dynamic behavior of the protein-ligand complex.

Analysis: The trajectories are analyzed to extract information about the stability of the complex, conformational changes in the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding. nih.gov

For example, MD simulations have been used to investigate the binding of various inhibitors to their target proteins, revealing key residues involved in the interaction and the stability of the complex over time. nih.govnih.gov The binding free energy between the protein and the ligand can also be calculated from MD simulations, providing a quantitative measure of binding affinity. nih.gov While specific MD simulation studies on 1-azidoacridine with a protein target were not found in the reviewed literature, the established methodologies are directly applicable to investigate its potential protein interactions.

Simulation of Intercalation Processes with Nucleic Acid Structures

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that is central to their biological activity, including their use as anticancer agents. nih.govmdpi.com MD simulations have proven to be an invaluable tool for studying the process of intercalation at an atomic level of detail. nih.govresearchgate.net

These simulations can provide insights into:

The energetic and structural changes that occur in both the DNA and the intercalator during the binding process.

The preferred binding sites and orientations of the intercalator within the DNA duplex.

The role of solvent and counter-ions in the intercalation process.

A computational study on the interaction between acridine and DNA using quantum mechanics calculations revealed that acridine interacts with DNA primarily through hydrogen bonds. nih.gov The binding energy calculations showed effective interaction for all complexes, with the complexes being more stable when the acridine molecule is centered on the DNA. nih.gov Another study on 9-aminoacridines showed that these compounds act as electron acceptors while DNA base pairs are electron donors, and the strength of intermolecular interactions varies with the substituent on the acridine ring. scielo.org.co

The general procedure for simulating DNA-intercalator systems is similar to that for protein-ligand systems, involving system setup, force field selection, equilibration, production runs, and analysis. The analysis of these simulations can provide data on various parameters, as illustrated in the table below, which summarizes hypothetical findings from a simulated intercalation of 1-azidoacridine with a DNA dodecamer.

ParameterValueSignificance
Binding Free Energy (kcal/mol)-15.8Indicates a strong and spontaneous binding interaction.
RMSD of DNA (Å)2.5Measures the deviation of the DNA structure from its initial conformation, indicating structural changes upon intercalation.
Number of Intermolecular H-bonds3-5Highlights the key hydrogen bonding interactions that stabilize the complex.
Solvent Accessible Surface Area (SASA) of Ligand (Ų)50A decrease in SASA upon binding indicates the ligand is buried within the DNA structure.

These simulations, by providing a dynamic and detailed view of the intercalation process, are crucial for the rational design of new and more effective DNA-targeting therapeutic agents.

Advanced Research Applications in Chemical Biology and Materials Science

Bioorthogonal Chemical Labeling and Imaging Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group is a premier bioorthogonal handle because it is small, generally non-perturbing, and unreactive with most biological functionalities. nih.govnih.gov This allows for the specific chemical modification of azide-tagged biomolecules with exogenously supplied probes, a strategy widely used for cellular and biomolecular imaging. nih.gov

The azide group on 1-azidoacridine serves as a reactive handle for covalent attachment to various biomolecules using highly selective bioorthogonal reactions. This functionalization is a cornerstone for studying the dynamics and roles of these molecules in biological systems. The primary methods employed are the Staudinger ligation and azide-alkyne cycloadditions.

Proteins: Proteins can be functionalized by incorporating unnatural amino acids containing an azide group, such as p-azido-L-phenylalanine (azF), via amber codon suppression. nih.gov A probe, such as an acridine (B1665455) derivative, can then be attached. This two-step method allows for site-specific labeling. nih.gov Alternatively, azide-modified proteins can be used to label biomolecules in living systems. nih.gov

Nucleic Acids: Nascent DNA and RNA can be labeled by introducing azide-modified nucleosides or nucleotides into cells. nih.gov These modified building blocks are incorporated by the cell's endogenous enzymatic machinery, allowing for subsequent labeling with a complementary bioorthogonal probe. nih.gov

Glycans: The metabolic labeling of cell-surface glycans with azide-containing sugars is a well-established technique. nih.gov Subsequent reaction with a probe allows for the visualization of glycan trafficking in live cells and even in whole organisms like zebrafish embryos. nih.gov

Lipids: Azide groups can be introduced into lipids through biosynthetic pathways, enabling their study within complex biological membranes. nih.gov While modifying lipids can be challenging due to the risk of altering their function, bioorthogonal strategies minimize this perturbation. nih.gov

The most prominent reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known for its high efficiency. nih.gov For applications in living cells where copper's toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) reagents is preferred. nih.govnih.gov

Table 1: Bioorthogonal Reactions for Azide-Based Labeling
ReactionKey FeaturesTypical ApplicationReference
Staudinger LigationFirst widely used bioorthogonal reaction; suffers from relatively slow kinetics.In vitro and in vivo labeling of nucleic acids and cell surface glycans. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly versatile and efficient; requires a copper catalyst which can be toxic to living cells.Immobilization, labeling, or capture of proteins, nucleic acids, and polysaccharides in vitro. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)"Copper-free" click chemistry; uses strained alkynes (e.g., DIBO) for reaction with azides. Ideal for live-cell applications.Dynamic imaging of cell-surface azides, such as in glycan trafficking studies. nih.govnih.gov

The inherent fluorescence of the acridine scaffold, combined with the targeting capability afforded by the azide group, makes 1-azidoacridine a valuable probe for imaging. Once bioconjugated to a specific biomolecule, it allows for the visualization of that molecule's localization and dynamics within the cell.

For example, reactive dyes based on this principle can be used to label azide-tagged proteins throughout a cell, not just on the membrane. nih.gov Confocal microscopy can then provide three-dimensional images of this intracellular labeling in living cells. nih.gov This strategy has been successfully used to visualize proteins within various cellular compartments, including the cytoplasm and nucleus. nih.gov Furthermore, probes can be designed for specific organelles; for instance, acridone (B373769) derivatives have been shown to accumulate in mitochondria, making them suitable for fluorescence lifetime imaging microscopy (FLIM) of this organelle. researchgate.net Similarly, specialized probes have been developed for the real-time imaging of specific proteins like human apurinic/apyrimidinic endonuclease 1 (APE1) within the nucleus and nucleolus of live cells. nih.gov

Proximity labeling is a powerful technique for identifying transient and weak protein-protein interactions within a cell's native environment. nih.govaddgene.org The method uses a "bait" protein fused to a labeling enzyme that generates short-lived, reactive species to tag nearby "prey" proteins, often with a biotin (B1667282) handle for later purification and identification by mass spectrometry. addgene.orgwikipedia.org

While common methods use enzymes like BirA* (BioID) or APEX, the azide group itself can participate in certain proximity labeling strategies. nih.gov For instance, photo-activatable probes can be used. A newer frontier in this field involves photocatalysis, where iridium-based photocatalysts can be used to activate diazirine probes, which then tag proximal proteins with high spatial resolution. wikipedia.org In a related concept, some proximity labeling methods use catalytic oxidation, where a probe induces the oxidation of nearby proteins, which can then be identified. ucdavis.edu These approaches allow for the mapping of protein interactomes in specific subcellular locations, such as mitochondria or the cell membrane, providing insights into cellular signaling and organization. ucdavis.edursc.org

Table 2: Comparison of Proximity Labeling Techniques
TechniquePrincipleKey AdvantageReference
BioIDUses a promiscuous biotin ligase (BirA*) to biotinylate proximal proteins.Effective for capturing transient interactions in vivo. addgene.org
APEXAn engineered peroxidase that uses hydrogen peroxide to generate biotin-phenoxyl radicals for labeling.Faster labeling kinetics than BioID, allowing for higher temporal resolution. wikipedia.org
Photocatalytic LabelingUses light to activate a catalyst that generates reactive species from a probe (e.g., diazirine) to tag neighbors.Offers very high spatial and temporal control. wikipedia.org
Oxidative Labeling (e.g., AAPL)A catalytic probe (e.g., Fe(III)) bound to an antibody generates oxidative species to modify nearby proteins.Maps interaction sites and interactors of antibody-targeted proteins. ucdavis.edu

Mechanistic Studies of Nucleic Acid Interactions

The acridine ring system is a classic DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. wikipedia.org This interaction is the basis for the biological activity of many acridine-based compounds and makes them valuable probes for studying DNA structure and function.

Intercalation is a non-covalent interaction where a planar, aromatic molecule fits between the stacked base pairs of DNA. wikipedia.orgnih.gov This process requires the DNA to unwind locally to create a space, causing structural distortions such as lengthening of the DNA molecule. wikipedia.orgnih.gov The binding of an intercalator is typically reversible and driven by a combination of forces. ias.ac.in

Acridine derivatives are well-documented intercalating agents. nih.govnih.gov The planar polycyclic system of acridinone, a related structure, is suited for intercalation, while side chains can further stabilize the drug/DNA complex. scispace.com The specific substituents on the acridine ring can influence its binding affinity and sequence preference. For example, studies with imidazoacridinones, another class of acridine derivatives, show that the geometry of the intercalation complex is dependent on the chemical nature of its side chain and other substituents on the ring system. scispace.comnih.gov Computational studies on acridine itself show that it has an electron-rich region in the center of the molecule, which is conducive to interaction with DNA. nih.gov

The stability of the acridine-DNA complex is governed by a concert of non-covalent forces.

Hydrogen Bonding: Hydrogen bonds can form between the intercalator and the DNA bases or the sugar-phosphate backbone. ias.ac.in These interactions contribute to the specificity of binding. nih.gov For instance, studies of acridine derivatives with side chains have shown that the terminal groups on these chains can form hydrogen bonds with adjacent bases, often in one of the DNA grooves. nih.gov Computational analyses of acridine have confirmed that it interacts with DNA primarily through hydrogen bonds. nih.gov The formation of these bonds involves a hydrogen bond donor (like an N-H group) and an acceptor (like a keto oxygen on a base). youtube.comyoutube.com

Van der Waals Interactions: These are short-range attractive forces that occur between the stacked aromatic rings of the intercalator and the DNA base pairs above and below it. ias.ac.in These stacking interactions are a major stabilizing force for the DNA double helix itself and are critical for holding the intercalator in place. youtube.com Reduced density gradient (RDG) analysis in computational models confirms the presence of significant van der Waals interactions between the acridine intercalator and DNA. nih.gov

Electrostatic Interactions: As a polyanion, the DNA backbone has a strong negative charge due to its phosphate (B84403) groups. Cationic intercalators are attracted to this negative charge. wikipedia.orgresearchgate.net This electrostatic attraction is an important initial driving force for binding, drawing the ligand to the DNA surface before intercalation occurs. wikipedia.org The placement of charged substituents on the acridine ring can significantly enhance DNA binding affinity by increasing favorable electrostatic interactions. nih.gov

Effects on DNA Conformation and Torsional Stress

Inhibition of DNA-Associated Enzymes (e.g., Topoisomerases, Telomerases)

Acridine derivatives have been extensively investigated as inhibitors of DNA-associated enzymes, particularly topoisomerases, which are crucial for resolving DNA topological problems during various cellular processes. nih.govwikipedia.orgwikipedia.org Topoisomerase inhibitors can function by preventing the enzyme from cleaving DNA or by stabilizing the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death. wikipedia.org

Research has demonstrated that azido-substituted acridine compounds can act as potent topoisomerase inhibitors. For instance, 3-azido-AMSA, a photo-activatable analog of the clinical anticancer agent amsacrine (B1665488) (m-AMSA), has been used to probe the binding site of topoisomerase II. nih.gov This study revealed that the inhibitor binds at the sites of DNA cleavage, highlighting the role of the acridine core in targeting the enzyme-DNA complex. nih.gov Furthermore, acridine-4-carboxamides are recognized as DNA-intercalating topoisomerase poisons that inhibit both topoisomerase I and II. mdpi.com While these studies focus on isomers and derivatives other than 1-azidoacridine, they strongly suggest that the acridine scaffold is a key pharmacophore for topoisomerase inhibition.

In the context of telomerase, another critical DNA-associated enzyme for cancer cell proliferation, some azide-containing nucleoside analogs like azidothymidine (AZT) have been shown to inhibit its activity. nih.govnih.gov Although AZT is not an acridine, this demonstrates the potential of the azide moiety to contribute to the inhibition of key cellular enzymes. The combination of an acridine ring and an azido (B1232118) group in 1-azidoacridine, therefore, presents a promising, though not yet fully explored, candidate for the development of novel enzyme inhibitors.

Table 1: Examples of Acridine Derivatives and Related Compounds as Enzyme Inhibitors

Compound/Derivative ClassTarget Enzyme(s)Mechanism of Action/Key Findings
3-Azido-AMSATopoisomerase IIPhoto-activatable analog of m-AMSA; localizes at the DNA cleavage sites within the topoisomerase-DNA complex. nih.gov
Acridine-4-carboxamidesTopoisomerase I and IIAct as DNA-intercalating topoisomerase poisons. mdpi.com
Azidothymidine (AZT)TelomeraseNucleoside analog that inhibits telomerase activity, leading to telomere shortening. nih.govnih.gov

Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The planar and aromatic nature of the acridine ring makes it an ideal building block for the construction of such assemblies.

The self-assembly of acridine derivatives into well-defined supramolecular architectures is driven by a variety of intermolecular interactions. researchgate.netresearchgate.net Crystal engineering studies of acridine cocrystals have revealed the formation of one-, two-, and three-dimensional frameworks through hydrogen bonds (such as O–H···N) and weaker interactions like C–H···π and π–π stacking. researchgate.netresearchgate.net The π–π stacking interactions between the planar acridine rings are a particularly significant driving force in the formation of these structures. researchgate.net The specific substitution pattern on the acridine ring can influence the nature and directionality of these interactions, thus controlling the final supramolecular architecture. Although the crystal structure of 1-azidoacridine itself is not detailed in the available literature, the principles derived from studies of other acridine derivatives are directly applicable. The presence of the azido group could introduce additional weak interactions, potentially influencing the packing and stability of the resulting supramolecular framework.

Applications in Advanced Materials and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes are solid-state devices that utilize organic compounds to produce light when an electric current is applied. A typical OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate towards each other through the organic layers and recombine in the emissive layer to form excitons. The subsequent radiative decay of these excitons results in the emission of light.

The color and efficiency of an OLED are determined by the molecular structure of the organic materials used. While a wide range of organic molecules have been investigated for OLED applications, specific studies detailing the use and performance of 1-azidoacridine as an emissive or charge-transport material in OLEDs are not found in the current body of scientific literature.

Organic Photovoltaics (OPVs)

Organic Photovoltaics are a type of solar cell that uses organic electronics to convert sunlight into electricity. The active layer of an OPV device typically consists of a blend of an electron donor and an electron acceptor material. When a photon is absorbed in this layer, it creates an exciton (B1674681). For a photocurrent to be generated, this exciton must diffuse to the donor-acceptor interface where it dissociates into a free electron and a hole. These separated charges are then transported to and collected at their respective electrodes.

The power conversion efficiency of OPVs is highly dependent on the absorption characteristics, energy level alignment, and morphology of the donor and acceptor materials. Although acridine-based molecules have been explored as components in OPV active layers, specific research and performance data for devices incorporating 1-azidoacridine could not be identified in a review of published studies. Recent advancements in OPV technology have seen power conversion efficiencies exceeding 19% through the use of highly crystalline small molecule donors and layer-by-layer fabrication techniques. rsc.org

Organic Field-Effect Transistors (OFETs)

An Organic Field-Effect Transistor is a type of transistor that uses an organic semiconductor material in its channel. wikipedia.org An OFET consists of three main components: a source, a drain, and a gate electrode. wikipedia.org The current flow between the source and drain is modulated by the voltage applied to the gate electrode. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which is influenced by the molecular packing and order in the thin film.

OFETs are foundational components for a variety of electronic applications, including flexible displays and sensors. wikipedia.org Research in this area is focused on developing new organic semiconductors with high charge carrier mobilities and stability. While various organic compounds have been successfully used in OFETs, with some single-crystal devices achieving high mobility levels, there is no specific mention or detailed study of 1-azidoacridine as the active semiconductor in the available scientific literature. nih.govrsc.org

Future Perspectives and Emerging Research Trajectories

Innovations in Azidoacridine Scaffold Design for Tailored Functionality

The future development of azidoacridine-based tools hinges on the innovative design of the acridine (B1665455) scaffold to achieve specific, tailored functionalities. While the 1-azido substitution provides a key reactive handle, modifications to the core acridine structure are crucial for tuning its photophysical properties, biological targeting capabilities, and reactivity.

Researchers are exploring the synthesis of diazido derivatives of the acridine scaffold, such as those based on a 3,6-diaminoacridine (proflavine) backbone. nih.gov This strategy allows for the dual functionalization of the molecule via click chemistry after its intercalation into DNA, enabling the creation of decorated one-dimensional DNA nanostructures with specific fluorescent or redox-active properties. nih.gov Future designs may involve:

Modulating Photophysical Properties: Strategic placement of electron-donating or electron-withdrawing groups on the acridine ring system can fine-tune the molecule's absorption and emission wavelengths. mdpi.comresearchgate.net This is critical for developing fluorescent probes that can be used in multiplexed imaging experiments with minimal spectral overlap. Anthracene, a structurally related polycyclic aromatic hydrocarbon, demonstrates how chemical substitution can alter fluorescence properties, a principle directly applicable to acridine scaffolds. mdpi.com

Enhancing Target Specificity: Acridine derivatives are well-known DNA intercalating agents. nih.gov Future scaffold designs will likely incorporate moieties that confer specificity for particular DNA sequences or structures, such as G-quadruplexes or specific promoter regions. This would transform them from general DNA stains into precise tools for genomic studies.

Controlling Bioorthogonal Reactivity: The steric and electronic environment around the azide (B81097) group can influence its reactivity in bioorthogonal reactions. organic-chemistry.org Designing scaffolds that either enhance or temper the reactivity of the azide could lead to probes that react only under specific conditions (e.g., upon a conformational change or enzymatic cleavage), providing a layer of conditional activation.

Integration of Azidoacridine Chemistry with Advanced Characterization Techniques for In-Situ Analysis

To fully harness the potential of azidoacridine probes, their behavior must be observed within the complex, dynamic environments of living systems. The integration of azidoacridine chemistry with advanced, real-time characterization techniques is a critical future direction. While traditional methods often require cell fixation, in-situ and operando techniques can provide dynamic information about the probe's location, reactivity, and local environment. nih.govrsc.org

Future research will focus on applying a suite of these techniques to study azidoacridines:

Advanced Fluorescence Microscopy: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can be used with fluorescent azidoacridine derivatives to report on the local microenvironment, such as ion concentration or viscosity, based on changes in the probe's fluorescence lifetime.

In-Situ Spectroscopy: The application of in-situ Raman or Fourier-transform infrared (FTIR) spectroscopy could allow for the real-time monitoring of the azide group's vibrational bands during a click reaction within a cell or on a material surface. researchgate.net This would provide direct kinetic data and confirm covalent bond formation in its native context.

In-Situ Scanning Probe Microscopy (SPM): Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize azidoacridine-modified surfaces or biomolecules, like DNA, at the nanoscale. mdpi.com In-situ AFM could track morphological changes in DNA nanostructures as they are decorated via click reactions with azidoacridine intercalators. nih.govmdpi.com

In-Situ Nuclear Magnetic Resonance (NMR): For processes that can be studied in solution or within a perfused system, in-situ NMR can track the chemical transformation of azidoacridine and its reaction partners, providing unambiguous structural confirmation of the products formed in a complex mixture. gatech.eduresearchgate.net

In-Situ Characterization Techniques for Azidoacridine Analysis

TechniquePotential Application for AzidoacridineInformation Gained
Advanced Fluorescence Microscopy (e.g., FLIM, FRET)Real-time imaging of probe localization and interaction with biomolecules in live cells.Subcellular distribution, binding events, local environmental changes (pH, viscosity).
In-Situ Raman/FTIR SpectroscopyMonitoring the vibrational signature of the azide group during a bioorthogonal reaction.Reaction kinetics, confirmation of covalent ligation, structural evolution of the probe. researchgate.net
In-Situ Scanning Probe Microscopy (SPM)Visualizing the assembly of azidoacridine-labeled nanostructures on surfaces.Nanoscale morphology, surface topology, real-time observation of structural changes. mdpi.com
In-Situ Nuclear Magnetic Resonance (NMR)Tracking the chemical conversion of azidoacridine in solution-phase reactions or perfusable systems.Unambiguous product identification, reaction mechanism insights. gatech.eduresearchgate.net

Expansion of Bioorthogonal Applications into Novel Biological Systems

The azide functional group is a cornerstone of bioorthogonal chemistry, enabling specific chemical transformations within living systems without interfering with native biochemical processes. nih.govnih.gov The primary reactions include the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgmdpi.com While these methods have been used to label proteins, glycans, and lipids, the future lies in applying azidoacridine probes to probe more intricate biological questions and systems. nih.govmdpi.comnih.gov

Emerging applications for azidoacridines include:

Targeted Nucleic Acid Labeling: Leveraging the acridine core's intercalating ability, azidoacridines could be used for the targeted delivery of an azide handle to DNA or RNA. nih.gov Subsequent click reactions could then be used to attach sequencing adapters, epigenetic modifiers, or imaging agents to specific genomic loci, a significant advancement over current methods. nih.gov

Probing Protein-Nucleic Acid Interactions: An azidoacridine molecule intercalated in DNA could act as a proximity probe. Upon binding of a target protein that has been metabolically labeled with a strained alkyne, a covalent crosslink could be formed via SPAAC, allowing for the capture and identification of specific DNA-binding proteins.

Activatable Therapeutic Agents: An azidoacridine derivative could be designed as a prodrug, where the acridine's cytotoxic intercalating properties are masked. This prodrug could be targeted to cancer cells and activated via an intracellular bioorthogonal reaction with a co-administered, non-toxic agent.

Imaging Dynamic Processes in Whole Organisms: The high specificity and biocompatibility of SPAAC reactions make them suitable for in-vivo studies. nih.gov Fluorescent azidoacridines could be used to track cellular processes in model organisms, moving beyond cell culture to understand biology in the context of a whole animal.

Comparison of Key Azide-Based Bioorthogonal Reactions

ReactionKey FeaturesTypical Reaction RateSuitability for Live Systems
Staudinger LigationForms an amide bond; no catalyst required. mdpi.comSlow (~0.002 M-1s-1). nih.govGood, but slow kinetics can be a limitation. researchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Very fast and high yielding; requires a copper catalyst and often a reducing agent. organic-chemistry.orgnih.govFast (104 - 105 M-1s-1). organic-chemistry.orgLimited in live cells due to copper cytotoxicity, though new ligands are improving biocompatibility. researchgate.netnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Uses a strained cyclooctyne (B158145) to react with the azide without a catalyst. nih.govModerately fast to very fast (~0.1 - 1 M-1s-1). nih.govExcellent; widely used for live-cell and in-vivo imaging. nih.govnih.gov

Refinement of Mechanistic Understanding Through Integrated Experimental and Advanced Computational Approaches

A deep understanding of the reaction mechanisms, photophysics, and intermolecular interactions of azidoacridines is essential for their rational design and application. Future progress will be driven by a synergistic approach that combines advanced experimental techniques with high-level computational modeling. nih.gov

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the outcomes of azidoacridine chemistry. rsc.org These models can calculate the activation barriers for different bioorthogonal reaction pathways, predict the absorption and emission spectra of novel scaffold designs, and model the non-covalent interactions that govern DNA intercalation. mdpi.comrsc.org This predictive power can guide synthetic efforts, prioritizing molecules with the most promising properties.

Advanced Spectroscopy: Ultrafast spectroscopic techniques, such as femtosecond transient absorption, can be used to experimentally probe the excited-state dynamics of azidoacridine derivatives. rsc.org This allows researchers to track the pathways of energy dissipation after light absorption, such as fluorescence, intersystem crossing, or internal conversion, on their natural timescale. mdpi.comrsc.org

Integrated Analysis: The true power of this approach lies in the integration of theory and experiment. Computational predictions for reaction barriers or excited-state lifetimes can be directly tested against kinetic data from in-situ spectroscopy or photophysical measurements from transient absorption experiments. rsc.org Discrepancies between theoretical models and experimental results can lead to refinements in the computational approach and a more nuanced understanding of the underlying chemical principles. This iterative cycle of prediction, experimentation, and refinement will accelerate the development of next-generation azidoacridine probes.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-azido-acridine, and how can purity be ensured during the process?

  • Methodological Answer : Synthesis typically involves diazotization of 1-aminoacridine followed by azide substitution. To ensure purity, employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and monitor reaction progress via TLC. Characterize intermediates using 1^1H NMR (e.g., disappearance of NH2_2 signals at δ 5.8–6.2 ppm) and confirm the final product via FT-IR (azide stretch at ~2100 cm1^{-1}) and high-resolution mass spectrometry (HRMS) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .

Q. Which spectroscopic techniques are most effective for characterizing 1-azido-acridine, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and azide-linked carbons.
  • FT-IR : Confirm azide functionalization (2100–2150 cm1^{-1}).
  • HRMS : Verify molecular ion ([M+H]+^+) with <2 ppm error.
    Cross-reference spectral data with NIST Chemistry WebBook entries or published acridine derivatives . For ambiguous signals, compare with computational simulations (e.g., DFT-based NMR predictions) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the intercalation efficiency of 1-azido-acridine with DNA compared to other acridine derivatives?

  • Methodological Answer :

  • Experimental Design : Use UV-Vis titration (DNA concentration: 0–50 μM, λ = 260 nm) to calculate binding constants (Kb_b). Compare with ethidium bromide controls.
  • Circular Dichroism (CD) : Monitor DNA conformational changes (e.g., B-DNA to Z-DNA transitions) upon ligand binding.
  • Molecular Dynamics (MD) Simulations : Model intercalation using AMBER or GROMACS; analyze binding free energy (MM-PBSA).
    Validate findings against published SAR studies for acridine derivatives . Address discrepancies by repeating assays under varied ionic strengths (e.g., 50 mM vs. 150 mM NaCl) .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel 1-azido-acridine derivatives?

  • Methodological Answer :

  • Error Analysis : Quantify instrument uncertainty (e.g., NMR shimming, MS calibration) and sample degradation (e.g., azide photolysis under light exposure).
  • Comparative Studies : Replicate synthesis under inert atmospheres (N2_2) to rule out oxidative byproducts.
  • Collaborative Validation : Share raw data (e.g., .JCAMP-DX files) with independent labs for cross-verification .
    Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of 1-azido-acridine in click chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate azide-alkyne cycloaddition activation energies.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (kobs_{obs}) under varying temperatures.
  • Data Correlation : Compare computed transition states with experimental Arrhenius plots. Discrepancies >10% warrant re-evaluation of solvent effects (e.g., DMSO vs. water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.